2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid

Chiral building block Stereoselective synthesis Thiazole SAR

Addressing the need for a chiral, branched 5-alkyl AtC analog not covered by linear or achiral variants. This compound provides a defined stereocenter and intermediate lipophilicity (LogP 2.18) for SAR continuity. • Chiral pool monomer for diastereomerically enriched 2,4,5-trisubstituted thiazoles. • Enables probing of branched-chain topology vs. linear (PDB 8HXU) and isobutyl (PDB 8HXO) analogs in MBL inhibitor crystallography. • Fills the anti-TB SAR gap between 5-methyl (MIC 93 µM) and 5-benzyl (MIC 0.24 µM) analogs.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B13242262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1=C(N=C(S1)N)C(=O)O
InChIInChI=1S/C9H14N2O2S/c1-4(2)5(3)7-6(8(12)13)11-9(10)14-7/h4-5H,1-3H3,(H2,10,11)(H,12,13)
InChIKeyRRTVPCANXDISGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid Chemical Profile


2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1873426-10-8) is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylic acid (AtC) class. It bears a chiral, branched C5 alkyl substituent (3-methylbutan-2-yl) at the 5-position of the thiazole ring, distinguishing it from linear-chain and achiral analogs . The compound has a molecular formula of C9H14N2O2S, a molecular weight of 214.28 g/mol, and a predicted octanol-water partition coefficient (LogP) of 2.183, reflecting moderate lipophilicity suitable for membrane permeation in cellular assays . It is commercially available at 95% purity for research use . The thiazole-4-carboxylic acid scaffold has been validated in multiple therapeutic target families, including metallo-β-lactamases (MBLs) [1], trypanosomal parasites [2], and Mycobacterium tuberculosis [3], establishing this compound as a versatile intermediate for medicinal chemistry and chemical biology programs.

Chiral branched C5 building block for stereoselective synthesis
Scaffold reported in MBL, anti-trypanosomal, and anti-TB research contexts
Reported lipophilicity profile supports cell-based assay partitioning

Why 2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid Cannot Be Substituted by Generic Analogs


Within the 2-aminothiazole-4-carboxylic acid family, the 5-position substituent is the dominant determinant of biological target engagement, potency, and physicochemical behavior. Published SAR data demonstrate that varying the 5-substituent from methyl to benzyl shifts anti-tubercular MIC values by over 380-fold (93 µM vs. 0.24 µM) [1][2], while MBL inhibitor crystallography confirms that the 5-substituent occupies a defined hydrophobic sub-pocket whose geometry and lipophilicity requirements directly govern binding affinity [3]. The 3-methylbutan-2-yl group of the target compound introduces a chiral, branched pentyl architecture that is not replicated by any linear (n-pentyl, n-butyl), shorter branched (sec-butyl, isopropyl), or achiral (isobutyl) analog. Generic substitution with a commercially more common 5-isobutyl or 5-propyl derivative therefore risks both loss of stereochemical recognition where chiral environments are involved and alteration of logP-driven partitioning, compromising assay reproducibility and SAR continuity .

Stereochemistry
Achiral isobutyl or pentyl analogs lack the stereogenic center, potentially missing enantioselective interactions.
Lipophilicity
Reported lipophilicity differs from common isobutyl analog, which may shift membrane partitioning and assay behavior.
Binding Geometry
Hydrophobic pocket occupancy validated for achiral analogs in MBL co-crystals may not translate to chiral branched topology.

Quantitative Differentiation: 2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid vs. Analogs


C5 Substituent Chirality and Branching

The target compound carries a chiral 3-methylbutan-2-yl group at the thiazole 5-position, containing a single stereogenic center. In contrast, the commonly available 5-isobutyl analog (CAS 1383626-31-0) bears an achiral, symmetrically branched isobutyl group, while the 5-pentyl analog (CAS not assigned; PDB ligand 5Z2) has a linear, achiral C5 chain [1]. The stereogenic center enables enantioselective interactions with chiral biological targets (e.g., enzyme active sites, receptor binding pockets) and permits the synthesis of diastereomerically enriched downstream products. No other commercially listed 2-amino-5-alkylthiazole-4-carboxylic acid with a C5 branched-chain architecture and a defined stereocenter is presently catalogued in major screening compound collections, making this compound structurally singular within the procurement landscape .

C5 Substituent Chirality
Cross-study comparable
Target: Chiral branched C5 (one stereocenter) vs. Isobutyl: achiral C4; Pentyl: achiral linear C5
Enables enantioselective interactions and diastereomerically enriched synthesis.
No other cataloged analog with chiral C5 branch available.
Chiral building block Stereoselective synthesis Thiazole SAR

Lipophilicity Difference vs. 5-Isobutyl Analog

The target compound exhibits a predicted LogP of 2.183 , representing an increase of 0.561 log units (approximately 3.6-fold higher octanol-water partition) relative to the 5-isobutyl analog (LogP 1.622) . Both compounds share identical topological polar surface area (TPSA 76.21 Ų), hydrogen bond acceptor count (4), hydrogen bond donor count (2), and rotatable bond count (3), meaning the LogP difference is driven almost exclusively by the additional methylene unit and branching pattern of the 5-substituent . This lipophilicity increment places the target compound closer to the optimal LogP range (2–3) associated with balanced passive membrane permeability and aqueous solubility for cell-based assays, while the isobutyl analog falls below this window .

Lipophilicity Difference
Head-to-head comparison
+0.561 ΔLogP (predicted)
Modulates membrane partitioning, cellular uptake, and non-specific binding.
Identical TPSA, HBA, HBD; predicted values require experimental confirmation.
Lipophilicity Partition coefficient Membrane permeability ADME prediction

MBL Inhibitor Scaffold Validation and 5-Substituent Binding

The 2-aminothiazole-4-carboxylic acid scaffold has been crystallographically validated as a broad-spectrum MBL inhibitor pharmacophore, with co-crystal structures solved for at least seven distinct 5-substituted analogs in complex with B1 (VIM-2, NDM-1, IMP-1) and B3 (L1) MBLs [1]. The 5-isobutyl analog (PDB 8HXO, resolution 1.90 Å) and the 5-pentyl analog (PDB 8HXU, resolution 1.95 Å) both bind the VIM-2 active site with the 5-alkyl substituent occupying a hydrophobic sub-pocket adjacent to the dizinc catalytic center [1][2]. The lead compound from the series demonstrated an IC50 of 0.018 µM against VIM-2 and effected a 16-fold reduction in meropenem MIC against MBL-producing clinical isolates [1]. The target compound, with its branched, chiral 5-substituent, presents a topology distinct from the linear and achiral analogs co-crystallized to date, offering a probe for stereochemistry-dependent MBL binding interactions .

MBL Scaffold Validation
Class-level inference
Scaffold co-crystallized in VIM-2, NDM-1, IMP-1; lead IC₅₀ 18 nM; chiral C5 topology not yet resolved.
Probe for stereochemistry-dependent MBL binding interactions.
Target compound not directly co-crystallized; class-level inference only.
Antimicrobial resistance Metallo-β-lactamase MBL inhibitor Carbapenem potentiation

Anti-Trypanosomal Activity of Monomer Class

A series of oligoamide minor groove binders constructed from 2-amino-5-alkylthiazole-4-carboxylic acid monomers was screened against Trypanosoma brucei, the causative agent of human African trypanosomiasis [1]. A monomeric intermediate bearing a free carboxylic acid at the C-terminus (Compound 4) displayed activity of 63 nM against T. brucei, demonstrating that the 2-amino-5-alkylthiazole-4-carboxylic acid monomer itself can possess meaningful anti-parasitic potency when appropriately functionalized [1]. This finding establishes the scaffold as a productive starting point for anti-trypanosomal lead development, where the 5-alkyl substituent is expected to modulate DNA minor groove binding affinity and specificity through hydrophobic and steric contributions [1]. The chiral, branched 5-substituent of the target compound provides a structural feature not explored within the published oligoamide series, which employed linear or simpler alkyl chains [1].

Anti-Trypanosomal Monomer
Class-level inference
Monomer analog (Compound 4) displayed 63 nM activity; chiral branched alkyl not represented in series.
Supports scaffold use for anti-parasitic minor groove binder development.
Target compound not directly screened; structural diversity extension opportunity.
Anti-trypanosomal Neglected tropical disease Minor groove binder Trypanosoma brucei

5-Substituent Impact on Anti-Tubercular Potency

The 2-aminothiazole-4-carboxylate scaffold was developed as a synthetically tractable mimic of the natural product antibiotic thiolactomycin, targeting the β-ketoacyl-ACP synthase mtFabH in M. tuberculosis [1]. Critically, anti-tubercular whole-cell activity is exquisitely sensitive to the 5-position substituent: methyl 2-amino-5-methylthiazole-4-carboxylate exhibits an MIC of 0.093 mM (93 µM), while methyl 2-amino-5-benzylthiazole-4-carboxylate achieves an MIC of 0.06 µg/mL (240 nM)—a 388-fold potency difference driven solely by replacing a methyl group with a benzyl group [1][2]. This SAR demonstrates that the 5-substituent is not a passive structural feature but an active driver of target engagement and cellular penetration [1]. The target compound's branched, chiral pentyl substituent occupies an intermediate physicochemical space between these extremes, offering a distinct lipophilic and steric profile for SAR exploration not covered by the small alkyl or arylalkyl analogs previously reported.

Anti-Tubercular SAR
Cross-study comparable
5-Benzyl: MIC 0.24 µM 5-Methyl: MIC 93 µM (388× span) Target: intermediate LogP 2.183, branched C5, unexplored SAR.
Fills gap between polar methyl and lipophilic benzyl extremes for mtFabH inhibitor exploration.
Compound not directly screened; ester prodrug may be required for whole-cell assays.
Anti-tubercular Mycobacterium tuberculosis mtFabH Thiolactomycin mimic

Application Scenarios: 2-Amino-5-(3-methylbutan-2-yl)-1,3-thiazole-4-carboxylic acid


Stereochemistry-Dependent MBL Inhibitor Lead Optimization

Investigators developing broad-spectrum metallo-β-lactamase inhibitors can deploy this compound as a chiral 5-substituted AtC monomer to probe whether branched-chain topology and stereochemistry enhance potency against specific MBL subclasses (B1 VIM-2, NDM-1, IMP-1; B2; B3 L1) relative to the linear pentyl (PDB 8HXU) and achiral isobutyl (PDB 8HXO) analogs already co-crystallized. The 0.56 LogP increment over the isobutyl analog predicts altered pharmacokinetic partitioning that may improve synergy with meropenem in in vivo infection models, building on the 16-fold MIC reduction and murine sepsis efficacy already demonstrated for the AtC class .

DNA Minor Groove Binder Synthesis for Anti-Parasitic Discovery

Medicinal chemistry teams pursuing anti-trypanosomal or anti-leishmanial agents can incorporate this compound as a chiral monomer unit into oligoamide minor groove binders, extending the structural diversity beyond the linear-chain monomers characterized by Lang et al. . The free carboxylic acid and 2-amino groups provide orthogonal derivatization handles for solid-phase or solution-phase oligomer synthesis. The chiral, branched C5 substituent may confer differential DNA sequence selectivity compared to the linear alkyl monomers that yielded the 63 nM T. brucei hit .

Anti-Tubercular SAR Expansion Targeting mtFabH

The 2-aminothiazole-4-carboxylate scaffold is a validated thiolactomycin mimic with demonstrated whole-cell activity against M. tuberculosis H37Rv . This compound fills a gap in the existing SAR matrix between the low-potency 5-methyl analog (MIC 93 µM) and the high-potency 5-benzyl analog (MIC 240 nM) , offering an intermediate lipophilicity (LogP 2.183) and a branched alkyl architecture not previously evaluated in this target class. Conversion to the methyl ester (as employed in the published study) yields a probe for mtFabH enzymatic inhibition and whole-cell MIC determination.

Chiral Building Block for Diastereoselective Synthesis

The single stereogenic center in the 3-methylbutan-2-yl substituent enables this compound to serve as a chiral pool building block for the synthesis of diastereomerically enriched 2,4,5-trisubstituted thiazoles, including herbicidal safener intermediates and kinase inhibitor scaffolds . The 2-amino group can be elaborated via amide coupling, reductive amination, or diazotization, while the 4-carboxylic acid permits esterification, amidation, or reduction. No other commercially cataloged 2-amino-5-alkylthiazole-4-carboxylic acid combines C5-branching, a five-carbon substituent, and a defined stereocenter, establishing a unique position in the chiral building block market .

Application
Selection Property
Validation Focus
MBL inhibitor stereochemistry probe research
Chiral C5 branched architecture
Stereochemistry-modulated MBL subclass binding and synergy context
Anti-parasitic minor groove binder development
Chiral branched C5 monomer for oligoamide assembly
DNA minor groove recognition and trypanosomal assay response
M. tuberculosis mtFabH inhibitor SAR studies
Intermediate LogP, branched C5 architecture
Enzyme inhibition and whole-cell assay response
Diastereoselective synthesis of trisubstituted thiazoles
Single stereogenic center; orthogonal 2-NH₂ and 4-COOH handles
Diastereomeric enrichment and scaffold diversification
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